molecular formula C19H20N2 B10842108 2-Phenyl-3-piperidin-3-yl-1H-indole

2-Phenyl-3-piperidin-3-yl-1H-indole

Cat. No.: B10842108
M. Wt: 276.4 g/mol
InChI Key: FYHCOUIJWCQUMZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-piperidin-3-yl-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . For example, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective reduction processes and other advanced synthetic techniques to ensure high yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-piperidin-3-yl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Phenyl-3-piperidin-3-yl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to interact with serotonin receptors, influencing neurotransmitter levels and signaling pathways . The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H20N2

Molecular Weight

276.4 g/mol

IUPAC Name

2-phenyl-3-piperidin-3-yl-1H-indole

InChI

InChI=1S/C19H20N2/c1-2-7-14(8-3-1)19-18(15-9-6-12-20-13-15)16-10-4-5-11-17(16)21-19/h1-5,7-8,10-11,15,20-21H,6,9,12-13H2

InChI Key

FYHCOUIJWCQUMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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